P 1060
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-cyano-N-(3-pyridyl)-N’'-(t-butyl)guanidine: is an organic compound that belongs to the class of guanidines It is characterized by the presence of a cyano group, a pyridyl group, and a t-butyl group attached to the guanidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyano-N-(3-pyridyl)-N’'-(t-butyl)guanidine typically involves the reaction of 3-cyanopyridine with t-butylamine and a suitable guanidine precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-cyano-N-(3-pyridyl)-N’'-(t-butyl)guanidine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-cyano-N-(3-pyridyl)-N’'-(t-butyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The pyridyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the guanidine core.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Substituted pyridyl derivatives with various functional groups.
Scientific Research Applications
N’-cyano-N-(3-pyridyl)-N’'-(t-butyl)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N’-cyano-N-(3-pyridyl)-N’'-(t-butyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-cyano-N-(2-pyridyl)-N’'-(t-butyl)guanidine
- N’-cyano-N-(4-pyridyl)-N’'-(t-butyl)guanidine
- N’-cyano-N-(3-pyridyl)-N’'-(methyl)guanidine
Uniqueness
N’-cyano-N-(3-pyridyl)-N’'-(t-butyl)guanidine is unique due to the specific positioning of the pyridyl group and the presence of the t-butyl group, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
60559-94-6 |
---|---|
Molecular Formula |
C11H15N5 |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-tert-butyl-1-cyano-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C11H15N5/c1-11(2,3)16-10(14-8-12)15-9-5-4-6-13-7-9/h4-7H,1-3H3,(H2,14,15,16) |
InChI Key |
TXXOFXVEUPZZHB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N=C(NC#N)NC1=CN=CC=C1 |
Canonical SMILES |
CC(C)(C)N=C(NC#N)NC1=CN=CC=C1 |
Key on ui other cas no. |
60559-94-6 |
Synonyms |
N'-cyano-N-(3-pyridyl)-N''-(t-butyl)guanidine P 1060 P-1060 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.